molecular formula C22H27NO5 B1192598 CID-44330438

CID-44330438

Cat. No.: B1192598
M. Wt: 385.46
InChI Key: PBYMLPNEVUPKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID-44330438 is a chemical compound identified as an inhibitor of the major facilitator superfamily (MFS) of efflux pump transporters . MFS transporters are integral membrane proteins involved in the active extrusion of substrates, including antibiotics and chemotherapeutic agents, contributing to multidrug resistance (MDR) in pathogens and cancer cells.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.46

IUPAC Name

N-[2-(Acetoxymethyl)-4-phenylbutyl]-3-methoxy-4-hydroxybenzeneacetamide

InChI

InChI=1S/C22H27NO5/c1-16(24)28-15-19(9-8-17-6-4-3-5-7-17)14-23-22(26)13-18-10-11-20(25)21(12-18)27-2/h3-7,10-12,19,25H,8-9,13-15H2,1-2H3,(H,23,26)

InChI Key

PBYMLPNEVUPKGK-UHFFFAOYSA-N

SMILES

O=C(NCC(COC(C)=O)CCC1=CC=CC=C1)CC2=CC=C(O)C(OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CID44330438;  CID 44330438;  CID-44330438

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID-44330438’s properties, we compare it with structurally or functionally related compounds, focusing on pharmacokinetic parameters , target specificity , and physicochemical profiles . Key data are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound CAS 34743-49-2 CAS 340736-76-7 CAS 1033610-45-5
Molecular Weight Not reported 151.21 g/mol 258.15 g/mol 218.05 g/mol
Target MFS efflux pumps CYP1A2 inhibitor Not specified CYP1A2 inhibitor
Solubility Not reported 0.695 mg/ml (ESOL) 0.199 mg/ml (SILICOS-IT) 0.864 mg/ml (ESOL)
LogP (lipophilicity) Not reported ~2.0 (average across models) Not reported ~1.8–2.3 (model-dependent)
BBB Permeability Not reported Yes Yes Yes
Bioavailability Score Not reported 0.55 0.56 0.55

Key Findings:

Target Specificity :

  • This compound uniquely targets MFS transporters, distinguishing it from compounds like CAS 34743-49-2 and CAS 1033610-45-5, which inhibit CYP1A2 .
  • MFS inhibitors are critical for overcoming efflux-mediated resistance, whereas CYP inhibitors modulate drug metabolism .

High BBB permeability in comparator compounds (e.g., CAS 340736-76-7) may imply this compound’s applicability in CNS infections if similar properties are confirmed .

Pharmacokinetic Gaps: this compound lacks reported data on metabolic stability, plasma protein binding, or toxicity, unlike CAS 1033610-45-5, which includes synthesis protocols and purity metrics .

Research Implications and Limitations

Efficacy Against MDR Pathogens: this compound’s MFS inhibition mechanism could synergize with antibiotics like fluoroquinolones or β-lactams, similar to efflux pump inhibitors verapamil and reserpine. However, its potency relative to these agents remains unquantified .

Structural Optimization Needs :
Comparator compounds with higher bioavailability scores (e.g., 0.55–0.56) suggest this compound may require chemical modifications to enhance absorption or reduce efflux vulnerability .

Data Limitations: Current evidence lacks in vitro/vivo efficacy data, binding affinities, or structural elucidation for CID-44330436.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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CID-44330438
Reactant of Route 2
Reactant of Route 2
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